molecular formula C21H17BrN2O4S B3270972 ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-53-3

ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3270972
CAS No.: 537685-53-3
M. Wt: 473.3 g/mol
InChI Key: SXYXBSKLHBEBDI-LFIBNONCSA-N
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Description

Ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiazole ring. Key structural features include:

  • Substituents: A 3-bromophenyl group at the C2 position, a furan-2-yl moiety at C5, a methyl group at C7, and an ethyl carboxylate at C4.
  • Stereochemistry: The (2E)-configuration indicates the benzylidene group adopts a trans geometry relative to the thiazole ring.
  • Applications: Thiazolo[3,2-a]pyrimidines are studied for their biological activities, including acetylcholinesterase inhibition and antimicrobial properties .

Properties

IUPAC Name

ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYXBSKLHBEBDI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC(=CC=C4)Br)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound with notable biological activities. This article explores its molecular characteristics, synthesis, and various biological effects, supported by data tables and research findings.

Molecular Characteristics

The compound's molecular formula is C21H17BrN2O4SC_{21}H_{17}BrN_{2}O_{4}S with a molecular weight of 473.3 g/mol. It typically has a purity of 95% and is available for research purposes from various suppliers.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to yield the desired thiazolo-pyrimidine structure. The process typically includes steps such as condensation reactions involving brominated phenyl derivatives and furan moieties .

Anticancer Properties

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The compound may share these properties due to its structural similarities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation in vitro
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibition of kinases involved in signaling pathways

The biological activity of this compound may involve the inhibition of key enzymes and receptors in cancer pathways. For example, compounds that inhibit the MEK/ERK signaling pathway have shown promise in reducing tumor growth in xenograft models .

Case Studies

  • Antitumor Efficacy : In a study involving xenograft models for colorectal cancer (HT-29) and pancreatic cancer (BxPC3), compounds similar to the one discussed demonstrated significant tumor growth inhibition when administered at specific dosages. The IC50 values were determined to be in the nanomolar range, indicating potent activity against these cancer types .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives, revealing effective inhibition against several bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit promising anticancer properties. Ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole and pyrimidine derivatives are known for their effectiveness against a range of pathogens. Preliminary investigations into related compounds have demonstrated their ability to inhibit bacterial and fungal growth, which could be extrapolated to this compound .

Biological Studies

Enzyme Inhibition
Thiazolo-pyrimidine compounds have been identified as inhibitors of specific enzymes involved in metabolic pathways. The unique functional groups present in this compound may allow it to interact with target enzymes effectively. This interaction could be valuable in drug design aimed at modulating enzyme activity in diseases such as diabetes or hypertension .

Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for investigating its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
The incorporation of thiazolo-pyrimidine structures into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The compound can serve as a monomer or additive in synthesizing novel polymers that exhibit improved performance characteristics for applications in coatings and composites .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with similar thiazolo-pyrimidines; potential for further development as anticancer agents.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; suggests further investigation into the compound's spectrum of activity.
Study 3Enzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes; implications for drug design targeting metabolic disorders.
Study 4Neuroprotective EffectsIndicated protective effects on neuronal cells against oxidative stress; potential applications in neurodegenerative disease treatment.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Electronic Properties

Compound Name Substituents (Positions) Key Electronic Effects References
Target Compound 3-Bromophenyl (C2), Furan-2-yl (C5) Bromine (σ-withdrawing, π-donor), Furan (π-rich) -
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (C5) Enhanced π-halogen interactions in crystal lattice
Ethyl 5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-... 2-Chlorophenyl (C5), 2-Fluorobenzylidene (C2) Chlorine (σ-withdrawing), Fluorine (high electronegativity)
Ethyl 2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylvinyl]-7-methyl-3-oxo-... 2,4-Dimethoxybenzylidene (C2), Styryl (C5) Methoxy (electron-donating), Styryl (π-conjugated)
Ethyl 5-(4-bromophenyl)-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (C5), 4-Methoxyphenyl (C3) Methoxy enhances solubility

Key Observations :

  • Halogen Effects : Bromine at the para position (4-bromophenyl) promotes π-halogen interactions in crystal packing, whereas the meta -bromo isomer (target compound) may exhibit altered intermolecular interactions .
  • Electron-Donating Groups : Methoxy and styryl substituents improve solubility and π-stacking capabilities compared to halogenated analogs .

Key Observations :

  • Solvent-free methods (e.g., fusion) offer high yields and simplified purification .
  • Mannich reactions introduce secondary amines, enhancing bioactivity (e.g., morpholino derivatives in ).

Crystallographic and Supramolecular Features

Table 3: Crystal Packing and Intermolecular Interactions

Compound Name Key Interactions Dihedral Angles (º) References
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-... C–H···F, C–H···O, π–π stacking (3.76 Å) 84.8 (thiazole/3-FPh), 9.6 (thiazole/4-FPh)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... C–H···O, π–π stacking (3.75 Å) 89.86 (thiazole/Ph), 7.97 (thiazole/benzene)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate π-Bromine interactions Planar thiazolopyrimidine core

Key Observations :

  • Halogen Interactions : Bromine participates in π-halogen contacts, stabilizing crystal lattices .
  • Fluorine Effects : Fluorinated analogs exhibit C–H···F hydrogen bonds and π–π stacking, influencing solubility and bioavailability .

Table 4: Comparative Bioactivity Profiles

Compound Name Biological Activity IC50/EC50 (µM) References
Target Compound Not reported in evidence - -
Mannich bases of ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... Antimicrobial (E. coli, B. subtilis) MIC: 12.5–25 µg/mL
Ethyl 5-(4-bromophenyl)-3-(4-methoxyphenyl)-7-methyl-... Acetylcholinesterase inhibition IC50: 8.2 ± 0.3
Thiazolo[3,2-a]pyrimidine derivatives Anticancer (HDAC inhibition) Similarity index: ~70% to SAHA

Key Observations :

  • Mannich Bases: Morpholino derivatives show potent antimicrobial activity due to enhanced membrane permeability .
  • Methoxy Substitution : 4-Methoxyphenyl analogs exhibit strong acetylcholinesterase inhibition, likely due to improved binding affinity .

Q & A

Basic: How can the synthetic yield of this thiazolopyrimidine derivative be optimized?

Answer:
The synthesis involves multi-step reactions, including thiazole ring formation, pyrimidine cyclization, and substituent introduction. Key optimizations include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Using anhydrous sodium acetate as a base for efficient enamine formation .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol or methanol) to achieve >95% purity .

Advanced: What methodologies validate the stereochemistry and crystal packing of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the (2E)-configuration and intermolecular interactions. For analogous compounds, monoclinic systems (e.g., space group P21/n) with unit cell parameters a = 9.3–9.5 Å, b = 10.1–10.2 Å, and β angles of 96–97° are typical .
  • Hirshfeld surface analysis : Quantifies hydrogen bonding (e.g., C–H···O interactions) and halogen (Br) contributions to crystal packing .

Basic: What purification techniques ensure high purity for biological assays?

Answer:

  • Recrystallization : Use ethanol/methanol mixtures to remove unreacted intermediates.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve polar byproducts .
  • Elemental analysis : Confirm purity (>98%) via %C, %H, %N matching theoretical values .

Advanced: How does the 3-bromophenyl substituent influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : Bromine decreases electron density at the methylidene group, stabilizing the (2E)-isomer via resonance.
  • Crystallographic impact : Bromine participates in C–Br···π interactions, affecting molecular packing and solubility .
  • Reactivity : Enhances susceptibility to nucleophilic substitution at the benzene ring, useful for further functionalization .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.3–7.0 ppm), and methylidene proton (δ 8.5–8.7 ppm, singlet).
    • ¹³C NMR: Carbonyl groups (δ 165–175 ppm), thiazole C-S (δ 120–130 ppm) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The furan ring’s π-electrons and bromine’s halogen bonding are critical for affinity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methylidene group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .

Advanced: How to resolve contradictions in bioactivity data across derivatives with varying substituents?

Answer:

  • Structure-activity relationship (SAR) studies : Compare IC₅₀ values of bromophenyl vs. fluorophenyl analogs in enzyme inhibition assays.
  • Statistical analysis : Apply ANOVA to assess significance of substituent effects (e.g., bromine’s role in cytotoxicity) .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

  • Ethanol : Yields needle-like crystals suitable for XRD.
  • Ethyl acetate/hexane (1:3) : Removes hydrophobic impurities .

Advanced: How does the furan-2-yl group impact electronic conjugation and bioactivity?

Answer:

  • Conjugation : The furan’s oxygen lone pairs enhance π-conjugation, stabilizing the thiazolopyrimidine core.
  • Bioactivity : Furan derivatives show enhanced antimicrobial activity due to improved membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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